molecular formula C13H18N2O3S B3014409 N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351601-13-2

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No. B3014409
CAS RN: 1351601-13-2
M. Wt: 282.36
InChI Key: HBMJFVHULHSCOS-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds are usually identified through 1H NMR, 13C NMR and HRMS spectra .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent by different scientists for the discovery of most active thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Fluorescent Chemosensor for Metal Ions

The compound has been utilized in the synthesis of a novel fluorescent molecular hybrid, which exhibits highly selective sensing properties towards Fe^3+ ions . This application is significant in environmental and biological sample analysis, where the detection of specific metal ions is crucial. The hybrid molecule synthesized using this compound has a binding constant of

2.30×103M−12.30 \times 10^3 M^{-1}2.30×103M−1

and limits of detection (LOD) of

4.56×10−5M4.56 \times 10^{-5} M4.56×10−5M

(absorbance mode) and

5.84×10−5M5.84 \times 10^{-5} M5.84×10−5M

(emission mode) for Fe^3+ ions .

Medicinal Chemistry

Thiophene derivatives, such as the one , are a vital class of heterocyclic compounds with a wide range of therapeutic properties . They have been used to produce combinatorial libraries in search of lead molecules for drug development. The therapeutic applications include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Chemical Synthesis

In chemical synthesis, this compound can serve as a building block for creating complex molecular structures. It can undergo various chemical reactions, including palladium-catalyzed C–C and C–N coupling reactions, to form new compounds with potential applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Thiophene derivatives have been assessed for their anticancer activities against various human tumor cell lines targeting both VEGFR-2 and EGFR tyrosine kinases . Molecular design is carried out to investigate the binding mode of the proposed compounds with VEGFR-2 and EGFR receptors .

Future Directions

Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-thiophen-2-yl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-12(14-11-3-1-10-19-11)15-6-4-13(5-7-15)17-8-2-9-18-13/h1,3,10H,2,4-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMJFVHULHSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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